molecular formula C11H10N2O2 B2835575 1-o-tolyl-1H-pyrazole-3-carboxylic acid CAS No. 1152962-55-4

1-o-tolyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2835575
CAS RN: 1152962-55-4
M. Wt: 202.213
InChI Key: DBUFGLULXNKLMX-UHFFFAOYSA-N
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Description

“1-o-tolyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are N-containing five-membered ring size heterocycles which constitute a class of molecules especially useful in drug synthesis . The empirical formula of this compound is C11H10N2O2 .


Synthesis Analysis

The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-o-tolyl-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES string Cc1ccc(cc1)-c2cc([nH]n2)C(O)=O . This indicates that the compound contains a pyrazole ring attached to a tolyl group and a carboxylic acid group.


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Pyrazole-3-carboxylic acid derivatives, including 1-o-tolyl-1H-pyrazole-3-carboxylic acid, have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory activity . These compounds were tested using the p-benzoquinone-induced writhing test and the carrageenan-induced paw edema model . Some of these compounds exhibited potent analgesic and/or anti-inflammatory activity as compared to reference drugs aspirin and indomethacin .

Anticancer Activities

Compounds derived from 1-o-tolyl-1H-pyrazole-3-carboxylic acid have shown promising anticancer activity against selected cell lines . These include HL-60 (human promyelocytic leukemia cells), HeLa (human cervical cancer cells), Raji (human B lymphocyte cell line), MCF7 (human breast adenocarcinoma cell line), and MDA-MB-231 (estrogen-independent human breast cancer cell line) .

Role in Synthesis of New Compounds

1-o-tolyl-1H-pyrazole-3-carboxylic acid is used in the synthesis of new compounds with potential anti-inflammatory and anticancer activity . The aim is to obtain new compounds that can suppress tumor cell growth by inducing cell cycle arrest and triggering cell death via an intrinsic apoptotic pathway .

Role in Pyrazole Chemistry

Pyrazole derivatives, including 1-o-tolyl-1H-pyrazole-3-carboxylic acid, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are extensively studied groups of compounds and a vast array of synthesis methods and synthetic analogues have been documented .

Role in One-Pot Synthesis Methods

1-o-tolyl-1H-pyrazole-3-carboxylic acid has been used in one-pot synthesis methods . For example, Kim et al. devised a swift and effective one-pot method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .

Role in Regioselective Synthesis

1-o-tolyl-1H-pyrazole-3-carboxylic acid has been used in remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles . This involves the condensation of 1,3-diketones with arylhydrazines .

properties

IUPAC Name

1-(2-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-10(8)13-7-6-9(12-13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFGLULXNKLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-o-tolyl-1H-pyrazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

1-o-Tolyl-1H-pyrazole-3-carboxylic acid ethyl ester (238 mg, 1.03 mmol) was dissolved in a mixture of THF (2.0 mL) and MeOH (2.0 mL). To this was added NaOH (20% aqueous, 1.0 mL). The reaction mixture was stirred for 2 h, and was then diluted with EtOAc and washed with 1M HCl. The aqueous layer was extracted with EtOAc and the combined organics were dried over Na2SO4, filtered and concentrated to give the product as a white solid (164 mg, 0.81 mmol, 79%).
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

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